molecular formula C19H27NO5 B5623330 (2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid

(2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid

Cat. No. B5623330
M. Wt: 349.4 g/mol
InChI Key: YNLYGTNKPWCBID-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules such as (2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid typically involves multi-step organic reactions, starting from simple precursors to gradually build up the desired molecular complexity. Techniques such as condensation reactions, cyclization, and functional group transformations are commonly employed. For example, the synthesis of triorganotin(IV) complexes demonstrates the utilization of organometallic chemistry to introduce specific functional groups into the molecule (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the spatial arrangement of atoms within a molecule and their electronic interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are vital tools for elucidating the structure of complex organic molecules. The detailed molecular structure informs about the molecule’s reactivity, stability, and interaction with other molecules. For instance, studies have revealed polymeric structures in solid-state organometallic complexes, highlighting the importance of molecular geometry in defining the properties of the compound (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of a molecule are directly influenced by its molecular structure. Reactivity towards different reagents, stability under various conditions, and the ability to participate in specific chemical reactions are critical aspects of chemical properties analysis. The synthesis and rearrangement of spirocyclic compounds, such as those involving dienone-phenol rearrangements, demonstrate the complex reactivity patterns that can be exhibited by these molecules (Glushkov, Rotermel', Odegova, & Shklyaev, 2011).

properties

IUPAC Name

2-[2-[[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-2-24-17-11-16(21)19(17)7-9-20(10-8-19)12-14-5-3-4-6-15(14)25-13-18(22)23/h3-6,16-17,21H,2,7-13H2,1H3,(H,22,23)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYGTNKPWCBID-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)CC3=CC=CC=C3OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)CC3=CC=CC=C3OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]methyl]phenoxy]acetic acid

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